3-((3,4-Dimethylphenyl)sulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline
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Description
3-((3,4-Dimethylphenyl)sulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline is a useful research compound. Its molecular formula is C25H30N2O4S and its molecular weight is 454.59. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Activity in Cancer Research
A study by Deady et al. (2003) explored the cytotoxic activity of compounds related to quinoline, including derivatives like those of 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline. They focused on the growth inhibitory properties of these compounds against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma. The research indicated that many of these compounds exhibit potent cytotoxic effects, some with IC(50) values less than 10 nM. This suggests potential applications in the development of anticancer therapies (Deady et al., 2003).
Applications in Fluorescent Probing
Bodke et al. (2013) synthesized a series of novel quinoline derivatives, exhibiting fluorescent properties. These compounds, including structures similar to this compound, were investigated for their fluorescence in various solvents. Their findings showed that these compounds could be potential candidates for use as fluorescent probes in various scientific applications, such as bioimaging or molecular markers (Bodke et al., 2013).
Anticancer Mechanisms and DNA Binding
A 2018 study by Chung et al. focused on the anticancer activities of compounds with a quinoline core, like the one . The study integrated bioinformatics approaches to evaluate the effects of substituents and linkers on anticancer activities. They found that certain compounds exerted significant anticancer effects, particularly against liver cancer cells, and suggested a correlation with the modulation of transcription factor NF-κB binding to DNA. This research highlights the potential of quinoline-based compounds in developing anticancer strategies targeting specific molecular pathways (Chung et al., 2018).
Synthesis and Structural Analysis
Further research into quinoline derivatives includes the synthesis and structural analysis of various compounds. Studies by Xie et al. (2017) and others have developed efficient methods for synthesizing quinoline derivatives, contributing to a better understanding of their chemical properties and potential applications in various fields of chemistry and medicine (Xie et al., 2017).
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4S/c1-16-7-6-10-27(15-16)25-20-12-22(30-4)23(31-5)13-21(20)26-14-24(25)32(28,29)19-9-8-17(2)18(3)11-19/h8-9,11-14,16H,6-7,10,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDQVMMYYSTMKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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